molecular formula C28H24N2O3S B464314 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide CAS No. 327070-28-0

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide

Cat. No.: B464314
CAS No.: 327070-28-0
M. Wt: 468.6g/mol
InChI Key: WGZTWPGFHKLQJQ-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide is a complex organic compound that features an indole moiety, a sulfonyl group, and a diphenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    Amidation: The sulfonylated indole is reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding sulfinyl or sulfide derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) in the presence of iron(III) chloride for halogenation.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the diphenylacetamide structure may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.

    Sulindac: Another NSAID with a sulfonyl group and an indole structure.

    Diphenylacetamide Derivatives: Various compounds with similar diphenylacetamide structures used in medicinal chemistry.

Uniqueness

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide is unique due to the combination of its indole, sulfonyl, and diphenylacetamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H20N2O3S
  • Molecular Weight : 392.47 g/mol
  • CAS Number : 433246-03-8

The compound features an indole moiety linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with indole and sulfonamide functionalities often exhibit a range of biological activities including anti-inflammatory, anticancer, and enzyme inhibition properties. The specific compound under discussion shows promise in the following areas:

1. Enzyme Inhibition

Studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and beta-secretase (BACE 1).

Compound Target Enzyme IC50 (µM)
This compoundAChE57.09
This compoundBACE 174.24

These values suggest that the compound exhibits significant inhibitory effects on both enzymes, making it a candidate for further development in Alzheimer's disease treatment strategies .

2. Anticancer Activity

Indole derivatives are frequently studied for their anticancer properties. The structural characteristics of this compound suggest it may also possess cytotoxic effects against various cancer cell lines.

In vitro studies have shown that related compounds can induce apoptosis in cancer cells through multiple pathways including the activation of caspases and modulation of cell cycle proteins .

Case Studies

Several case studies have documented the biological efficacy of similar compounds:

  • Study 1 : A series of indole-based sulfonamides were synthesized and tested for their inhibitory activity against AChE and BACE 1. Results indicated that modifications in the indole structure significantly influenced enzyme inhibition potency .
  • Study 2 : Research on indole derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The mechanism was linked to the downregulation of pro-survival signaling pathways .

The biological activity of this compound is hypothesized to involve:

  • Binding Affinity : The compound likely binds to the active sites of AChE and BACE 1 due to its structural compatibility with these enzymes.
  • Multi-target Approach : Its dual inhibition mechanism may provide a synergistic effect beneficial for treating complex diseases like Alzheimer's.

Properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3S/c31-28(27(22-10-3-1-4-11-22)23-12-5-2-6-13-23)29-24-15-17-25(18-16-24)34(32,33)30-20-19-21-9-7-8-14-26(21)30/h1-18,27H,19-20H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZTWPGFHKLQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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